

# "Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate" solubility and stability

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## Compound of Interest

**Compound Name:** *Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate*

**Cat. No.:** *B1302482*

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An In-Depth Technical Guide on the Solubility and Stability of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.<sup>[1][2]</sup> The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which are critical determinants of its bioavailability and shelf-life. This document provides a comprehensive technical overview of the solubility and stability of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate**, presenting hypothetical data based on the known characteristics of isoxazole derivatives and outlining detailed experimental protocols for their determination.

## Chemical Properties

Property	Value
IUPAC Name	Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
Synonyms	5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
CAS Number	90924-54-2[3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub> S[3][4]
Molecular Weight	223.25 g/mol [3][4]
Melting Point	48-51 °C[3]

## Solubility Profile

The solubility of a compound is a crucial factor influencing its absorption and distribution in biological systems. Isoxazole derivatives, being polar in nature due to the presence of nitrogen and oxygen atoms, generally exhibit higher solubility in polar solvents.[1] The solubility of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** is expected to increase with temperature.[1]

## Quantitative Solubility Data (Hypothetical)

The following table summarizes the hypothetical solubility of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** in various solvents at different temperatures.

Solvent	Temperature (°C)	Solubility (mg/mL)
Water	25	< 0.1
Ethanol	25	15.2
Methanol	25	22.5
Dimethyl Sulfoxide (DMSO)	25	> 50
Acetonitrile	25	8.7
0.1 N HCl (pH 1.2)	37	< 0.1
Phosphate Buffer (pH 6.8)	37	0.2
Phosphate Buffer (pH 7.4)	37	0.3

## Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Apparatus and Reagents:

- USP Dissolution Apparatus 2 (Paddle Method)[5]
- Analytical balance
- HPLC-UV system
- Selected solvents (e.g., water, ethanol, DMSO)
- Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[5]

Procedure:

- Preparation of Saturated Solutions: An excess amount of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** is added to a known volume of the selected solvent in a sealed flask.
- Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.[5]
- Sample Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.[5]
- Data Analysis: The solubility is calculated and expressed in mg/mL. The experiment is performed in triplicate to ensure accuracy.



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#### Solubility Determination Workflow

## Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] These studies are crucial for determining the shelf-life and recommended storage conditions for a pharmaceutical product.[8]

## Forced Degradation Studies (Hypothetical Data)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products.

Condition	Duration	Degradation (%)	Major Degradants Identified
0.1 N HCl, 60°C	24 h	12.5	Hydrolysis of ester
0.1 N NaOH, 60°C	24 h	28.1	Hydrolysis of ester and isoxazole ring opening
3% H <sub>2</sub> O <sub>2</sub> , RT	24 h	5.3	Oxidation of thiophene ring
Thermal (80°C)	48 h	2.1	Minimal degradation
Photostability (ICH Q1B)	-	8.9	Photolytic degradation products

## Accelerated and Long-Term Stability (Hypothetical Data)

Accelerated stability studies are performed at elevated temperatures and humidity to predict the long-term stability profile.[6][8] Long-term studies are conducted under recommended storage conditions to establish the shelf-life.[8][9]

Storage Condition	Time Point	Assay (%)	Total Impurities (%)
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH	0 Months	99.8	0.15
	3 Months	98.5	0.45
	6 Months	97.2	0.82
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH	0 Months	99.8	0.15
	6 Months	99.5	0.21
	12 Months	99.1	0.28
	24 Months	98.5	0.40

# Experimental Protocol for Stability Testing

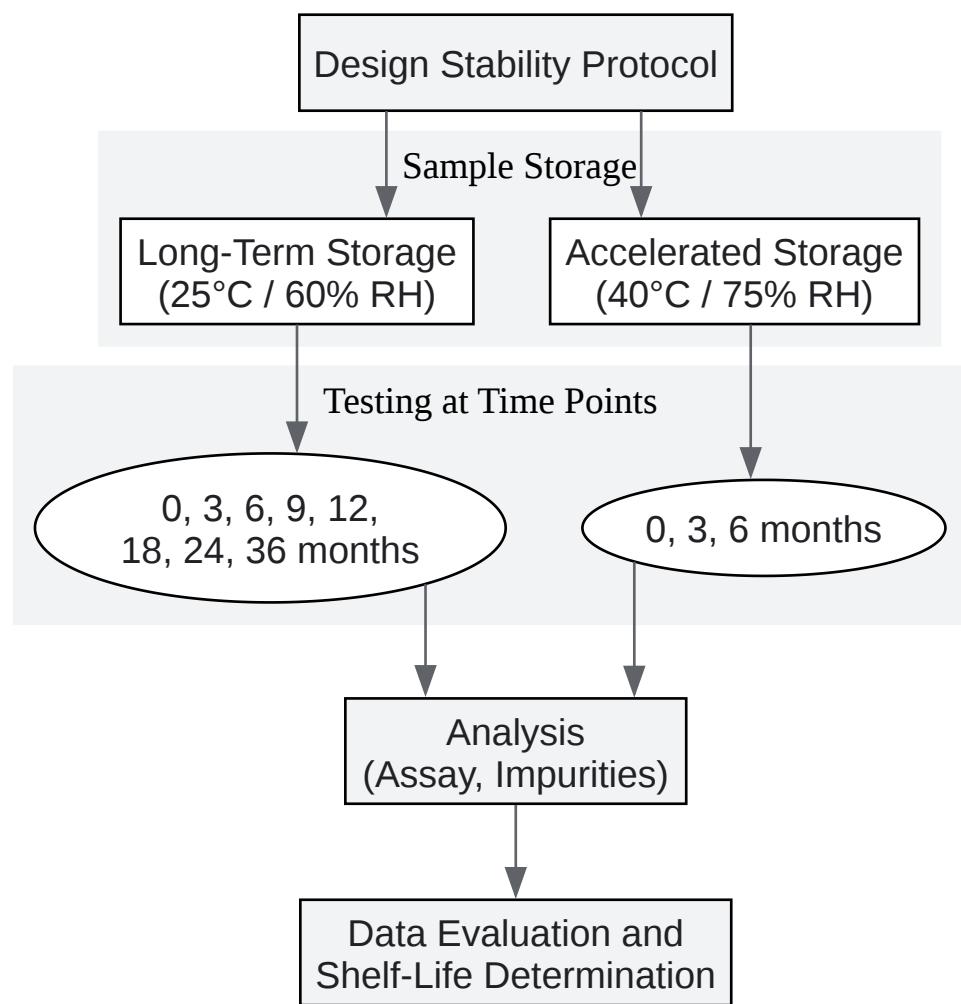
A comprehensive stability testing program should follow ICH guidelines.

## Materials and Methods:

- Validated stability-indicating HPLC method
- Climate chambers for controlled temperature and humidity
- Photostability chamber
- The drug substance in its intended container closure system

## Procedure:

- Protocol Design: A stability protocol is designed outlining the batches to be tested, storage conditions, testing frequency, and analytical methods.[6]
- Sample Storage: Samples are stored in climate chambers under the specified conditions (e.g., 25°C/60%RH for long-term and 40°C/75%RH for accelerated).[8]
- Testing at Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[6][9]
- Analysis: The samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties.
- Data Evaluation: The data is evaluated to determine the rate of change and to establish a shelf-life.

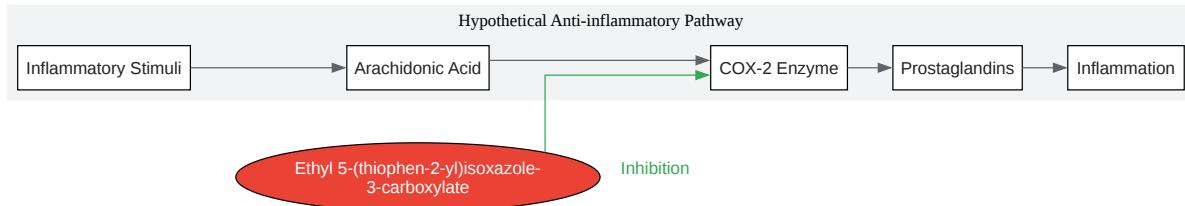


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### Stability Testing Workflow

## Potential Signaling Pathway Involvement

While the specific biological targets of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** are not yet fully elucidated, many isoxazole-containing compounds are known to interact with various enzymes and receptors. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.



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### Hypothetical COX-2 Inhibition Pathway

## Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate**. The presented hypothetical data and detailed experimental protocols offer a framework for researchers and drug development professionals to design and execute their own studies. A thorough characterization of these physicochemical properties is paramount for the successful development of this compound into a potential therapeutic agent. Further research is warranted to confirm these characteristics and to fully elucidate its mechanism of action.

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